N-cyclopentyl-2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Overview
Description
N-cyclopentyl-2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a dimethylamino phenyl group, and a triazole ring
Preparation Methods
The synthesis of N-cyclopentyl-2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Dimethylamino Phenyl Group:
Incorporation of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction, often using cyclopentyl halides.
Final Assembly: The final step involves the coupling of the triazole derivative with the acetamide moiety under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
N-cyclopentyl-2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino phenyl group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
N-cyclopentyl-2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: This compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dimethylamino phenyl group are key functional groups that facilitate binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-cyclopentyl-2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be compared with similar compounds such as:
N-cyclopentyl-2-(4-methoxy-phenyl)-acetamide: This compound has a methoxy group instead of a dimethylamino group, which may alter its chemical reactivity and biological activity.
N-cyclopentyl-2-(3-formyl-indol-1-yl)-acetamide:
N-cyclohexyl-N-cyclopentyl-N~2~-{[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}alaninamide: This compound features a tetrazole ring and methoxy groups, providing a different set of chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-[3-(dimethylamino)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5OS/c1-4-24-18(14-8-7-11-16(12-14)23(2)3)21-22-19(24)26-13-17(25)20-15-9-5-6-10-15/h7-8,11-12,15H,4-6,9-10,13H2,1-3H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGOFSDOUPXIKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2CCCC2)C3=CC(=CC=C3)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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